molecular formula C18H28N2O2 B7152636 1-(4-Benzyl-1,4-diazepan-1-yl)-3-methoxy-2,2-dimethylpropan-1-one

1-(4-Benzyl-1,4-diazepan-1-yl)-3-methoxy-2,2-dimethylpropan-1-one

Cat. No.: B7152636
M. Wt: 304.4 g/mol
InChI Key: ZZHPTKDLOSJZDJ-UHFFFAOYSA-N
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Description

1-(4-Benzyl-1,4-diazepan-1-yl)-3-methoxy-2,2-dimethylpropan-1-one is a synthetic compound known for its potential applications in various scientific fields. This compound features a diazepane ring, a benzyl group, and a methoxy-substituted propanone moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

The synthesis of 1-(4-Benzyl-1,4-diazepan-1-yl)-3-methoxy-2,2-dimethylpropan-1-one typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Benzyl-1,4-diazepan-1-yl)-3-methoxy-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-Benzyl-1,4-diazepan-1-yl)-3-methoxy-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-(4-benzyl-1,4-diazepan-1-yl)-3-methoxy-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,15-22-3)17(21)20-11-7-10-19(12-13-20)14-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHPTKDLOSJZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C(=O)N1CCCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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